3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide
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Overview
Description
2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the reaction of 4-chlorobenzaldehyde with hydrazinecarboxamide to form the intermediate hydrazone. This intermediate is then reacted with 3,4-dichloroaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(4-chlorophenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- N-(2,4-Dichlorophenyl)acetamide
Uniqueness
2-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl3N3O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(3,4-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-11-3-1-10(2-4-11)9-20-22-16(24)8-15(23)21-12-5-6-13(18)14(19)7-12/h1-7,9H,8H2,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
GTWHOFDQPDOXPG-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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